molecular formula C21H24N2O5 B2733169 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 896068-99-8

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2733169
CAS No.: 896068-99-8
M. Wt: 384.432
InChI Key: GOZZTMUMHPNPIB-UNOMPAQXSA-N
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Description

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Scientific Research Applications

PET Probe Development for PIM1 Imaging

A potent and selective inhibitor of the proviral integration site in Moloney murine leukemia virus kinase 1 (PIM1), with a similar structural motif, was synthesized for use as a potential PET probe. This development aimed at imaging the enzyme PIM1, showcasing the compound's potential in biomedical imaging and cancer research (Gao et al., 2013).

Antidepressant and Antianxiety Activities

Another study involved the synthesis of novel derivatives featuring a piperazine group, which were evaluated for antidepressant and antianxiety activities. The research highlighted the therapeutic potential of such compounds in treating mood disorders (Kumar et al., 2017).

Antibacterial and Biofilm Inhibition

Compounds with a piperazine linker showed significant antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. This research underscores the compound's potential in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Antimalarial Activity

A study on derivatives of piperazine demonstrated antimalarial activity, emphasizing the importance of structural features such as the OH group, benzyl group, and methylene substituents for activity. This finding indicates the role of these compounds in developing new antimalarial therapies (Cunico et al., 2009).

Pharmacological Evaluation

Synthesis and pharmacological evaluation of benzofuran and furan derivatives incorporating a piperazine moiety have been conducted, highlighting their potential in drug discovery and development. The studies cover a range of activities from antimicrobial to anticancer properties (Various Studies).

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-14-2-3-15(27-14)12-19-20(26)16-4-5-18(25)17(21(16)28-19)13-23-8-6-22(7-9-23)10-11-24/h2-5,12,24-25H,6-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZZTMUMHPNPIB-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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